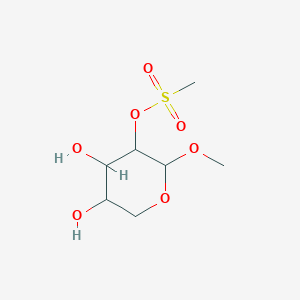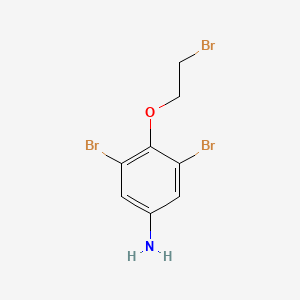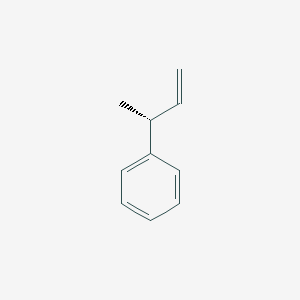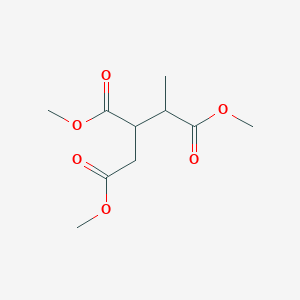![molecular formula C18H14N4S B14672211 2,4-Diamino-5-[2-naphthylthio]quinazoline CAS No. 50828-18-7](/img/structure/B14672211.png)
2,4-Diamino-5-[2-naphthylthio]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-5-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,4-Diamino-5-[2-naphthylthio]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 2,4-Diamino-5-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis. By binding to these enzymes, the compound can suppress the expression of target genes and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,4-Diaminoquinazoline: Lacks the naphthylthio group but shares the core quinazoline structure.
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: Another derivative with different substituents that affect its biological activity.
Uniqueness
2,4-Diamino-5-[2-naphthylthio]quinazoline is unique due to the presence of the naphthylthio group, which enhances its ability to interact with specific molecular targets and pathways. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
50828-18-7 |
|---|---|
分子式 |
C18H14N4S |
分子量 |
318.4 g/mol |
IUPAC名 |
5-naphthalen-2-ylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChIキー |
CSOAIBBEWKSODU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=NC(=N4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




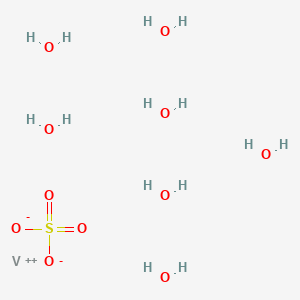
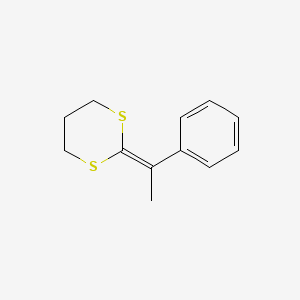
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

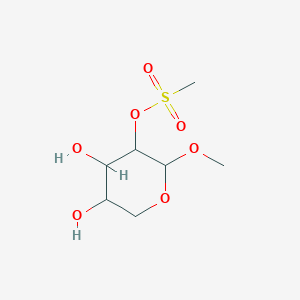
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

